3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide
CAS No.: 2097889-06-8
Cat. No.: VC4539707
Molecular Formula: C19H17FN4O
Molecular Weight: 336.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097889-06-8 |
|---|---|
| Molecular Formula | C19H17FN4O |
| Molecular Weight | 336.37 |
| IUPAC Name | 3-(2-fluorophenyl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C19H17FN4O/c20-16-4-2-1-3-14(16)5-6-18(25)24-13-17-19(23-12-11-22-17)15-7-9-21-10-8-15/h1-4,7-12H,5-6,13H2,(H,24,25) |
| Standard InChI Key | XXBIKLVSYQTLLX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CCC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)F |
Introduction
Potential Biological Activities
While specific biological activity data for 3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide is not readily available, compounds with similar structural features have shown promise in various therapeutic areas. For instance, pyrazine and pyridine derivatives are often explored for their antiviral, antibacterial, and anticancer properties .
Synthesis and Chemical Relevance
The synthesis of such compounds typically involves multi-step reactions, including condensation and substitution reactions. The presence of a pyrazine ring and a pyridine substituent suggests that the compound could be synthesized through methods involving the formation of these heterocyclic rings, followed by attachment of the 2-fluorophenyl and propanamide groups.
Future Research Directions
Given the lack of specific data on 3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide, future research should focus on its synthesis, characterization, and biological evaluation. This could involve in vitro assays to assess potential antiviral, antibacterial, or anticancer activities, as well as computational studies to predict its interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume